![molecular formula C17H24F3NO4S2 B2858630 3-(2-Methylpropanesulfonyl)-1-{[3-(trifluoromethyl)phenyl]methanesulfonyl}piperidine CAS No. 2097895-47-9](/img/structure/B2858630.png)
3-(2-Methylpropanesulfonyl)-1-{[3-(trifluoromethyl)phenyl]methanesulfonyl}piperidine
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Overview
Description
The compound appears to contain a piperidine ring, which is a common structure in many pharmaceuticals and other active compounds . It also contains trifluoromethyl groups, which are often used in medicinal chemistry to improve the metabolic stability and bioavailability of drugs .
Molecular Structure Analysis
The molecular structure would likely be influenced by the trifluoromethyl groups, which are highly electronegative and could influence the overall shape and reactivity of the molecule .Chemical Reactions Analysis
Trifluoromethyl groups are known to undergo various reactions, including nucleophilic substitution and addition reactions . The piperidine ring could also participate in reactions, particularly at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by the trifluoromethyl groups and the piperidine ring. Trifluoromethyl groups are highly electronegative and lipophilic, which could influence properties like solubility and stability .Scientific Research Applications
Sulfomethylation of Polyazamacrocycles
Research on the sulfomethylation of piperazine and polyazamacrocycles with formaldehyde bisulfite in aqueous media reveals a method to introduce methanesulfonate groups into these structures, which is pH-dependent. This process allows for the production of mono- and diacetate, phosphonate, and phosphinate derivatives of macrocycles, highlighting the versatility of sulfonated compounds in synthesizing mixed-side-chain macrocyclic chelates (van Westrenen & Sherry, 1992).
Rh-Catalyzed Intramolecular Cyclization
A study on the Rh-catalyzed intramolecular cyclization of 1-sulfonyl-1,2,3-triazole and sulfinate demonstrates the synthesis of sulfonylated unsaturated piperidines. This research suggests a novel bond reorganization mechanism, showcasing the potential for creating complex piperidine structures with sulfone functionalities (Furukawa et al., 2019).
Sulfone-Stabilized Carbanions in Synthesis
Investigations into the conjugate additions of acyclic and cyclic secondary beta- and gamma-chloroamines to acetylenic sulfones lead to the production of cyclic enamine sulfones, which further undergo intramolecular alkylation to afford various substituted piperidines. This work emphasizes the role of sulfone-stabilized carbanions in the synthesis of complex heterocyclic structures, including piperidines (Back & Nakajima, 2000).
Sulfenes in Organic Synthesis
Research on the preparation of bis(trimethylsilyl)methanesulfonyl and tris(trimethylsilyl)methanesulfonyl chlorides demonstrates their use in generating sulfenes, which can react with piperidine among other nucleophiles. This study contributes to the understanding of sulfene chemistry and its applications in synthesizing sulfonylated compounds (King et al., 2000).
Future Directions
properties
IUPAC Name |
3-(2-methylpropylsulfonyl)-1-[[3-(trifluoromethyl)phenyl]methylsulfonyl]piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F3NO4S2/c1-13(2)11-26(22,23)16-7-4-8-21(10-16)27(24,25)12-14-5-3-6-15(9-14)17(18,19)20/h3,5-6,9,13,16H,4,7-8,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHHULQVBSDVJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)S(=O)(=O)CC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpropanesulfonyl)-1-{[3-(trifluoromethyl)phenyl]methanesulfonyl}piperidine |
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